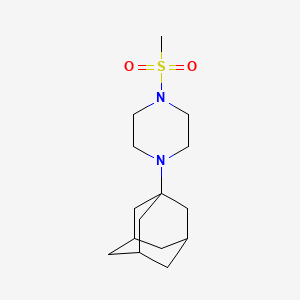![molecular formula C15H21N3O4 B4767301 N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide
説明
N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide, commonly known as MPAA, is a compound that has been widely used in scientific research for its various applications. MPAA is a chemical compound that belongs to the class of amides and is used as a biochemical tool to study the effects of different substances on biological systems.
作用機序
MPAA acts as a substrate for the enzyme nitric oxide synthase (NOS), which is responsible for the production of NO. When MPAA is metabolized by NOS, it produces NO, which then activates the guanylate cyclase enzyme. This activation leads to the production of cyclic guanosine monophosphate (cGMP), which causes vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
MPAA has been shown to have several biochemical and physiological effects. It has been found to increase the production of NO, which leads to vasodilation and relaxation of smooth muscle cells. MPAA has also been shown to reduce platelet aggregation and decrease blood pressure. Additionally, MPAA has been found to have neuroprotective effects and has been shown to protect against ischemic brain injury.
実験室実験の利点と制限
One of the main advantages of using MPAA in lab experiments is its ability to mimic the effects of NO. This allows researchers to study the effects of NO on biological systems without having to use NO directly, which can be difficult to work with. Additionally, MPAA is relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation of MPAA is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of MPAA in scientific research. One area of interest is the study of the effects of MPAA on the immune system. MPAA has been shown to have anti-inflammatory effects, and researchers are interested in studying its potential use in the treatment of autoimmune diseases. Additionally, MPAA has been found to have neuroprotective effects, and researchers are interested in studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, MPAA has been shown to have anticancer effects, and researchers are interested in studying its potential use in cancer therapy.
Conclusion:
In conclusion, MPAA is a chemical compound that has been widely used in scientific research for its various applications. Its ability to mimic the effects of NO has made it a valuable tool for studying the effects of NO on biological systems. MPAA has several biochemical and physiological effects, including vasodilation and neuroprotection. While there are limitations to its use in lab experiments, there are several future directions for the use of MPAA in scientific research, including the study of its potential use in the treatment of autoimmune diseases, neurodegenerative diseases, and cancer therapy.
科学的研究の応用
MPAA is used in scientific research as a biochemical tool to study the effects of different substances on biological systems. It has been used to study the role of nitric oxide (NO) in the regulation of blood pressure, platelet aggregation, and vascular smooth muscle relaxation. MPAA has also been used to study the effects of NO on the cardiovascular system and the central nervous system.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c19-15(12-13-4-1-2-5-14(13)18(20)21)16-6-3-7-17-8-10-22-11-9-17/h1-2,4-5H,3,6-12H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCDKBKKNSDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-2-(2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(benzyloxy)phenyl]-4-(2-chloro-5-nitrobenzoyl)piperazine](/img/structure/B4767219.png)
![2-(2-methoxyphenoxy)-N'-[(3-methoxyphenoxy)acetyl]acetohydrazide](/img/structure/B4767224.png)
![N-[3-(butyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B4767232.png)
![2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4767236.png)
![methyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4767239.png)
![1-(4-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4767255.png)

![N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4767270.png)
![methyl 4-{[(4-butylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B4767281.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4767290.png)
![N-{3-[N-(2,5-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4767297.png)
![N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4767314.png)
![methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4767323.png)